molecular formula C5H9NO B1396133 trans-6-Amino-3-oxabicyclo[3.1.0]hexane CAS No. 1048962-48-6

trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Cat. No.: B1396133
CAS No.: 1048962-48-6
M. Wt: 99.13 g/mol
InChI Key: UVMHKNOMRGEMLC-NGQZWQHPSA-N
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Description

trans-6-Amino-3-oxabicyclo[3.1.0]hexane: is a bicyclic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-6-Amino-3-oxabicyclo[3.1.0]hexane can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form different amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amino derivatives with various functional groups.

Scientific Research Applications

Chemistry: trans-6-Amino-3-oxabicyclo[3.1.0]hexane is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antimicrobial or anticancer agent.

Industry: In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which trans-6-Amino-3-oxabicyclo[3.1.0]hexane exerts its effects depends on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    cis-6-Amino-3-oxabicyclo[3.1.0]hexane: Similar structure but different stereochemistry.

    6-Amino-3-oxabicyclo[3.1.0]hexane: Lacks the trans configuration.

    6-Amino-3-oxabicyclo[3.1.0]hexane derivatives: Various substituted derivatives with different functional groups.

Uniqueness: trans-6-Amino-3-oxabicyclo[3.1.0]hexane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMHKNOMRGEMLC-NGQZWQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Reactant of Route 2
trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Reactant of Route 3
trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Reactant of Route 4
trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Reactant of Route 5
trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Reactant of Route 6
trans-6-Amino-3-oxabicyclo[3.1.0]hexane

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